4-Fluoro-N-[N'-(pyridine-3-carbonyl)-hydrazinocarbothioyl]-benzamide
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Overview
Description
4-FLUORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is a complex organic compound that features a fluorine atom, a pyridine ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the pyridine derivative and the benzamide precursor. The key steps include:
Fluorination of Pyridine: The fluorination of pyridine can be achieved using reagents such as Selectfluor or complex fluorinating agents like AlF3 and CuF2 at elevated temperatures (450–500°C) to yield fluoropyridine derivatives.
Formation of Hydrazino Intermediate: The hydrazino intermediate is formed by reacting the fluoropyridine with hydrazine derivatives under controlled conditions.
Coupling with Benzamide: The final step involves coupling the hydrazino intermediate with a benzamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and other functional groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Catalysts such as palladium or nickel, and reagents like halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-FLUORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-FLUORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through ligand-receptor interactions. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-(3-PYRIDINYL)BENZAMIDE: Similar structure but lacks the hydrazino and carbothioyl groups.
2-FLUORO-N-(4-PYRIDINYL)BENZAMIDE: Another fluorinated pyridine derivative with different substitution patterns.
3-FLUORO-N-(3-PYRIDINYL)BENZAMIDE: Similar to the target compound but with variations in the fluorine and pyridine positions.
Uniqueness
4-FLUORO-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, pyridine ring, and hydrazino-carbothioyl moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H11FN4O2S |
---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
4-fluoro-N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11FN4O2S/c15-11-5-3-9(4-6-11)12(20)17-14(22)19-18-13(21)10-2-1-7-16-8-10/h1-8H,(H,18,21)(H2,17,19,20,22) |
InChI Key |
CGFQAUHJSUOIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)F |
solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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